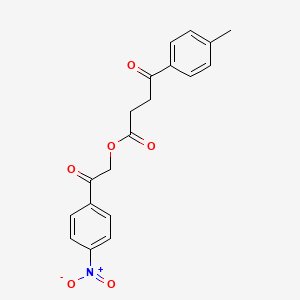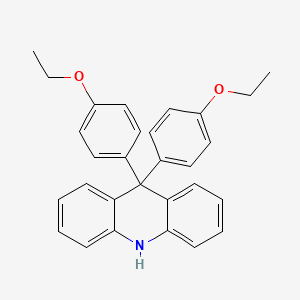
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as NMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMOB is a yellow crystalline powder that is synthesized through a multi-step process, and its unique chemical structure allows it to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is thought to be related to its ability to interact with cellular components such as enzymes and proteins. Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and physiological effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, as mentioned earlier. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its relatively simple synthesis process, which allows for the production of large quantities of the compound. However, one limitation of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is its use as a fluorescent probe for detecting metal ions in biological systems, which could have applications in disease diagnosis and treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and its potential use in treating cancer and other diseases. Finally, investigations into the potential toxicity of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and ways to mitigate its effects could also be an important area of future research.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves several steps, starting with the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This compound is then reacted with 4-methylphenyl magnesium bromide to produce the final product, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-13-2-4-14(5-3-13)17(21)10-11-19(23)26-12-18(22)15-6-8-16(9-7-15)20(24)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGFSOSPMOHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)

![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)